molecular formula C96H142N26O22 B612297 Spadin

Spadin

Cat. No.: B612297
M. Wt: 2012.3 g/mol
InChI Key: WMSPWLIEKXALQP-WSSJNERPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .

Biochemical Analysis

Biochemical Properties

Spadin plays a crucial role in biochemical reactions by specifically targeting and inhibiting the TREK-1 channel. TREK-1 is a potassium channel involved in regulating neuronal excitability and has been identified as a target for antidepressant drugs. This compound binds to TREK-1 with high affinity, blocking its activity. This interaction has been demonstrated through immunoprecipitation and electrophysiological studies in various cell types, including COS-7 cells and cultured hippocampal neurons .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, this compound increases the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, which is associated with antidepressant effects. Additionally, this compound enhances hippocampal phosphorylation of CREB protein and neurogenesis, key markers of antidepressant action. These effects have been observed in both in vitro and in vivo studies, highlighting this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TREK-1 channel, leading to its inhibition. This inhibition results in increased neuronal excitability and enhanced serotonin signaling. This compound’s interaction with TREK-1 has been confirmed through electrophysiological studies, where it efficiently blocked TREK-1 activity in various neuronal cell types. Furthermore, this compound’s antidepressant effects are mediated through the activation of the CREB protein and promotion of neurogenesis, which are crucial for its therapeutic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound’s activity is relatively short-lived, with its effects disappearing beyond 7 hours after administration. Efforts to improve its stability and bioavailability have led to the development of this compound analogs with longer action durations. These analogs have demonstrated improved in vivo stability and sustained antidepressant effects, lasting up to 23 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antidepressant properties, reducing immobility time in behavioral tests such as the forced swimming test. At higher doses, this compound and its analogs have shown potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with the TREK-1 channel. This compound’s activity and function are influenced by its localization to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in modulating neuronal excitability and serotonin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spadin (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

    Oxidation: Oxidative conditions can modify certain amino acid residues within the peptide.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products: The primary product of these reactions is the modified peptide, which can have altered biological activity or stability .

Scientific Research Applications

Spadin (trifluoroacetate salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

    Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

    TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

    D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

Biological Activity

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Activity Description
TREK-1 Inhibition Blocks TREK-1 channel activity, leading to altered neuronal excitability .
Antidepressant Effects Induces resistance to depression-like behaviors in animal models .
Neurogenesis Promotes hippocampal neurogenesis, a key feature of many effective antidepressants .
Serotonergic Transmission Enhances serotonin neuron firing rates, suggesting improved mood regulation .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWLIEKXALQP-WSSJNERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2012.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.